

physical and chemical properties of 2-bromo-N-tert-butylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-bromo-N-tert-butylbenzenesulfonamide

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An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-bromo-N-tert-butylbenzenesulfonamide**. It includes detailed experimental protocols for its synthesis and characterization, presented to support advanced research and development activities.

Core Chemical and Physical Properties

2-bromo-N-tert-butylbenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core. This structural motif is significant in medicinal chemistry. The compound is classified as a "Protein Degradation Building Block," indicating its potential utility in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).^[1]

Identifiers and Descriptors

Property	Value	Source
IUPAC Name	2-bromo-N-(tert-butyl)benzenesulfonamide	N/A
CAS Number	138733-50-3	[1]
Molecular Formula	C ₁₀ H ₁₄ BrNO ₂ S	[1][2]
Molecular Weight	292.2 g/mol	[1]
Purity	≥96%	[1]

Physical Properties

Experimental data for many physical properties of this specific isomer are not widely published. The data below includes reported values and estimations based on structurally related compounds.

Property	Value	Notes	Source
Appearance	White solid	As per synthesis results.	[3]
Melting Point	96-98 °C	This is the experimental value for the related isomer, 4-bromo-N-tert-butyl-benzenesulfonamide, provided for context.	[4]
Boiling Point	> 300 °C (Predicted)	Estimated based on related aromatic sulfonamides.	[5]
Solubility	Soluble in Chloroform, Ethyl Acetate, Hexane. Predicted to be soluble in Methanol, Ethanol, DMSO. Insoluble in water.	Based on reported synthesis solvents and general properties of benzenesulfonamides.	[3][5]
Storage	Room temperature, sealed in a dry environment.	[1][2]	

Computed Chemical Properties

The following properties are computationally derived for the related isomer, 3-bromo-N-tert-butylbenzenesulfonamide, and provide valuable insight.

Property	Value	Source
XLogP3	2.8	[6][7]
Hydrogen Bond Donor Count	1	[6][7]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	3	[6]
Topological Polar Surface Area	54.6 Å ²	[6][7]

Spectroscopic Data

Characterization of **2-bromo-N-tert-butylbenzenesulfonamide** is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

Technique	Data	Source
¹ H NMR	(300 MHz, CDCl ₃) δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H)	[3]
IR (Predicted)	~3250 cm ⁻¹ (N-H stretch), ~1330 & 1160 cm ⁻¹ (S=O stretch), ~750 cm ⁻¹ (C-Br stretch)	[8]
Mass Spec (Predicted)	[M+H] ⁺ : 292.0, 294.0 (approx. 1:1 ratio for Br isotopes)	N/A

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2-bromo-N-tert-butylbenzenesulfonamide**.

Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide

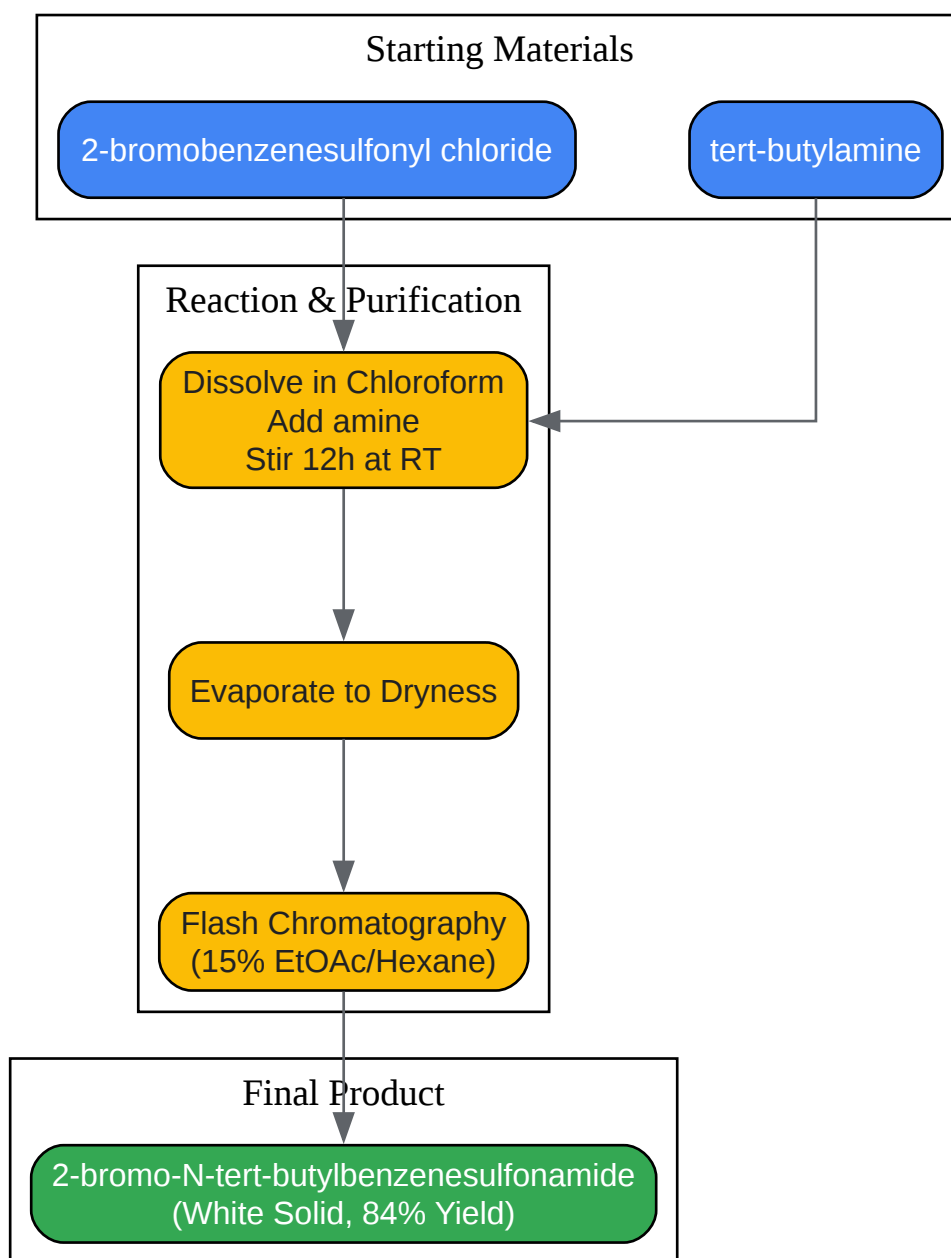
This protocol is adapted from established and reported procedures.^[3]

Materials:

- 2-bromobenzenesulfonyl chloride
- tert-butylamine
- Chloroform (CHCl_3)
- Ethyl acetate
- Hexane
- Silica gel

Procedure:

- To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq, 8.65 mmol, 2.21 g) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq, 21.9 mmol, 2.30 ml).
- Stir the resulting orange solution at room temperature for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, evaporate the mixture to dryness under reduced pressure.
- Purify the crude residue by flash chromatography on silica gel using a mobile phase of 15% ethyl acetate in hexane.
- Combine the relevant fractions and evaporate the solvent to afford the title compound as a white solid (Yield: 84%).



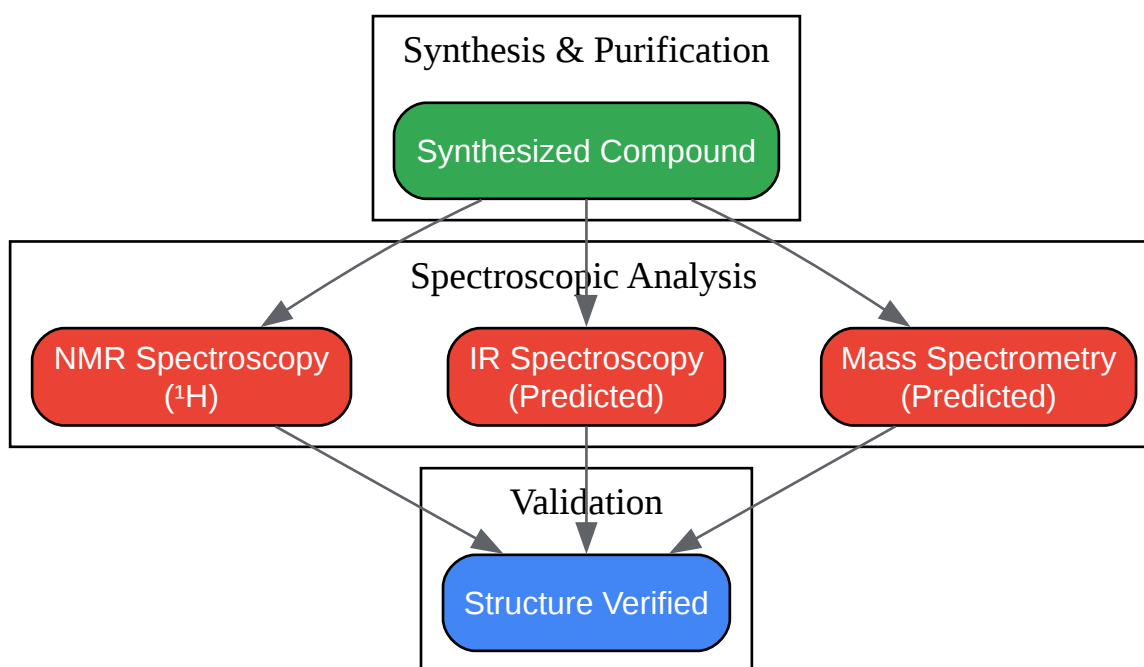
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Caption: Synthetic workflow for **2-bromo-N-tert-butylbenzenesulfonamide**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare the sample by dissolving 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Record the ^1H NMR spectrum on a 300 MHz or 400 MHz spectrometer.[3][8]
- Process the data, referencing the chemical shifts in parts per million (ppm) relative to TMS.

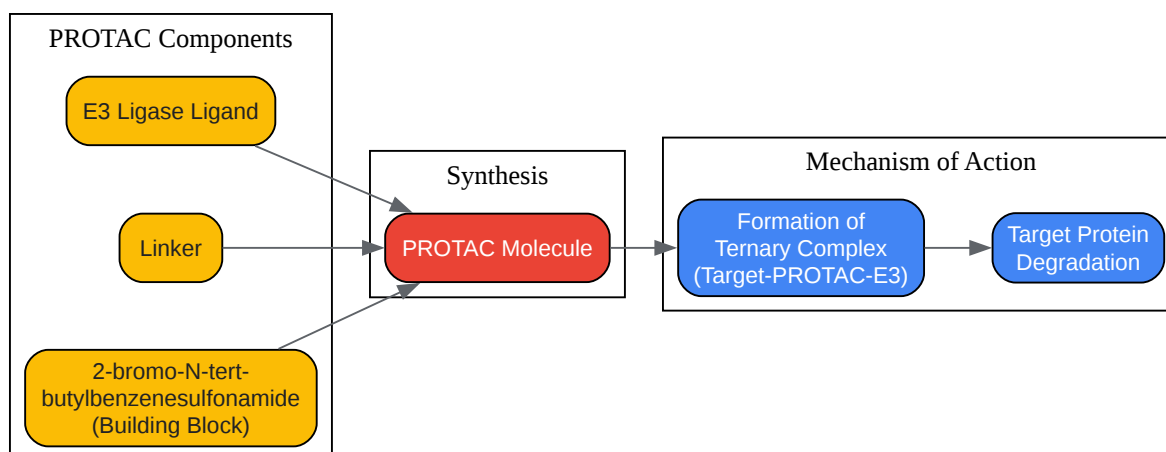


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Caption: Workflow for the characterization of the target compound.

Logical Relationships in Drug Discovery

As a "Protein Degradator Building Block," this compound serves as a key component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.



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Caption: Role as a building block in PROTAC development.

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